molecular formula C15H20N2O B2402035 Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide CAS No. 2124623-65-8

Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide

Cat. No.: B2402035
CAS No.: 2124623-65-8
M. Wt: 244.338
InChI Key: HKAHJYJXSNBMHX-UHFFFAOYSA-N
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Description

Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide is a spirocyclic compound characterized by a unique three-dimensional structure. Spirocyclic compounds are known for their distinct physicochemical properties, which include enhanced lipophilicity, aqueous solubility, and metabolic stability compared to their monocyclic counterparts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the acid-promoted annulation reaction, which utilizes strong acids like hydrochloric acid or polyphosphoric acid to facilitate the cyclization process . Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that employs organoboron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of spirocyclic compounds often leverages scalable synthetic routes that ensure high yield and purity. The use of automated flow reactors and continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, the selection of environmentally benign reagents and catalysts is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the spirocyclic core, with common reagents including halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated spirocyclic compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. The spirocyclic core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties and potential applications. Its ability to undergo various chemical reactions and serve as a versatile intermediate in synthetic chemistry further highlights its significance.

Properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c16-14(18)17-10-4-9-15(11-17)8-3-6-12-5-1-2-7-13(12)15/h1-2,5,7H,3-4,6,8-11H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAHJYJXSNBMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCCN(C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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